molecular formula C6H7N3O2 B1593058 5,6-Diaminonicotinic acid CAS No. 267875-45-6

5,6-Diaminonicotinic acid

Cat. No.: B1593058
CAS No.: 267875-45-6
M. Wt: 153.14 g/mol
InChI Key: AMUTYVGRCVFCCD-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyridine-Based Compounds in Organic Synthesis

The journey of pyridine-based compounds began in the 19th century with the isolation of pyridine (B92270) from coal tar. openaccessjournals.com Initially a chemical curiosity, its unique six-membered heterocyclic structure, containing five carbon atoms and one nitrogen atom, quickly garnered scientific interest. openaccessjournals.comnumberanalytics.com This structure is reminiscent of benzene, with a nitrogen atom replacing a carbon-hydrogen unit, which imparts distinct electronic properties and reactivity. openaccessjournals.comwikipedia.org

Early synthetic methods for pyridine were often low-yielding. acs.org A significant advancement came in 1881 with Arthur Rudolf Hantzsch's development of a pyridine synthesis. wikipedia.orgacs.org However, it was the Russian chemist Aleksei Chichibabin who, in 1924, devised a more efficient synthesis using inexpensive reagents, a method that remains relevant in industrial production today. wikipedia.orgacs.org Over the decades, synthetic methodologies have evolved, incorporating transition metal-catalyzed reactions and biocatalytic approaches to create a diverse array of pyridine derivatives. numberanalytics.com These advancements have been crucial in expanding the applications of pyridine compounds in various fields, including pharmaceuticals and agrochemicals. openaccessjournals.comnumberanalytics.com

Significance of Nicotinic Acid Derivatives in Contemporary Chemistry

Nicotinic acid, also known as vitamin B3 or niacin, is a pyridine derivative with a carboxylic acid group at the 3-position. wikipedia.orgbritannica.com Its derivatives are of immense importance in modern chemistry, serving as crucial building blocks and pharmacophores. chemistryjournal.netresearchgate.net In medicinal chemistry, nicotinic acid derivatives are investigated for a wide range of therapeutic applications, including the treatment of cancer, Alzheimer's disease, and cardiovascular diseases. chemistryjournal.netbenthamscience.comchemistryjournal.net They are known to influence lipid metabolism and have been used to manage dyslipidemia. chemistryjournal.netsci-hub.se

The versatility of the nicotinic acid scaffold allows for extensive chemical modifications, leading to the development of compounds with tailored biological activities. openaccessjournals.comacs.org Researchers have synthesized numerous derivatives by introducing different functional groups to the pyridine ring, thereby modulating their electronic and steric properties. researchgate.net These modifications can enhance their efficacy and target specificity. openaccessjournals.com For instance, the introduction of amino groups, as seen in diaminonicotinic acids, can significantly alter the compound's chemical behavior and biological interactions.

Overview of Diaminonicotinic Acid Isomers and Their Chemical Distinctions

Diaminonicotinic acids are a subset of nicotinic acid derivatives characterized by the presence of two amino groups on the pyridine ring. The positions of these amino groups give rise to various isomers, each with unique properties.

Positional isomers, such as 2,6-diaminonicotinic acid and 5,6-diaminonicotinic acid, have the same molecular formula but differ in the arrangement of their amino substituents. youtube.com

This compound features two amino groups on adjacent carbon atoms at positions 5 and 6 of the pyridine ring. lookchem.comsigmaaldrich.com

2,6-Diaminonicotinic acid has amino groups at the 2 and 6 positions, flanking the nitrogen atom of the pyridine ring. bldpharm.com

This difference in the placement of the amino groups leads to distinct chemical environments and, consequently, different physical and chemical properties.

Table 1: General Properties of this compound and 2,6-Diaminonicotinic Acid

PropertyThis compound2,6-Diaminonicotinic Acid
CAS Number 267875-45-6 lookchem.comsigmaaldrich.com175155-53-0 bldpharm.com
Molecular Formula C6H7N3O2 lookchem.comambeed.comC6H7N3O2 bldpharm.com
Molecular Weight 153.14 g/mol lookchem.comambeed.com153.14 g/mol bldpharm.com
IUPAC Name This compound sigmaaldrich.com2,6-diaminonicotinic acid

This table presents general, non-exhaustive data compiled from various sources.

The reactivity and structural features of diaminonicotinic acid isomers are influenced by the electronic effects of the amino and carboxylic acid groups and their relative positions on the pyridine ring.

Reactivity: The electronic nature of the pyridine ring is modified by the presence of both electron-donating amino groups and an electron-withdrawing carboxylic acid group.

Nucleophilicity: The amino groups increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack compared to unsubstituted pyridine. However, the positions of the amino groups dictate the sites of highest reactivity.

Acidity: The position of the amino groups relative to the carboxylic acid can influence the acidity of the carboxyl proton through electronic effects. For instance, an amino group at the 2-position (ortho to the carboxyl group) in 2-aminonicotinic acid may participate in intramolecular hydrogen bonding, which can affect its acidity compared to analogs where the amino group is further away.

Reaction Types: Diaminonicotinic acids can undergo a variety of chemical reactions, including those typical of aromatic amines (such as diazotization and coupling reactions) and carboxylic acids (such as esterification). researchgate.netchemicalbook.com The specific isomer used will determine the structure of the resulting products. For example, the adjacent amino groups in this compound can be used to form fused heterocyclic systems, a reaction pathway not available to the 2,6-isomer.

The distinct structural and electronic properties of each diaminonicotinic acid isomer make them valuable and non-interchangeable building blocks in the synthesis of more complex molecules with specific desired functions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-diaminopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7N3O2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,7H2,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUTYVGRCVFCCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625942
Record name 5,6-Diaminopyridine-3-carboxylic acid
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267875-45-6
Record name 5,6-Diamino-3-pyridinecarboxylic acid
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Record name 5,6-Diaminopyridine-3-carboxylic acid
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Record name 5,6-Diaminonicotinic acid
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Synthetic Methodologies and Reaction Pathways of 5,6 Diaminonicotinic Acid

Advanced Synthetic Routes for 5,6-Diaminonicotinic Acid and its Direct Precursors

The creation of this compound and its immediate precursors often involves multi-step processes starting from more common substituted pyridines. These routes are designed to introduce the required amino and carboxyl groups at specific positions on the pyridine (B92270) ring.

Synthesis from Substituted Pyridines

The synthesis of diaminopyridines can be achieved by starting with a readily available aminopyridine. One established method involves a sequence of halogenation, nitration, and subsequent reduction. For instance, the synthesis of 2,3-diaminopyridine, a related compound, begins with 2-aminopyridine (B139424). This starting material undergoes bromination to yield 2-amino-5-bromopyridine, which is then nitrated to form 2-amino-5-bromo-3-nitropyridine. The final step is the reduction of the nitro group and removal of the bromine atom to yield the target diamine. orgsyn.org This general strategy of functionalizing a pyridine ring through a series of electrophilic substitution and reduction reactions is a cornerstone in the synthesis of complex pyridine derivatives.

Modern methods for creating highly substituted pyridines also include cascade reactions. One such approach involves a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. This sequence proceeds through the formation of a 3-azatriene intermediate, followed by electrocyclization and air oxidation to afford the pyridine product in moderate to excellent yields (43–91%). nih.gov Such modular methods offer flexibility in introducing a variety of substituents onto the pyridine core. nih.gov

Reduction Strategies for Nitro-Pyridines to Diamino-Pyridines

A critical step in the synthesis of diaminopyridines is the reduction of a nitro group to an amine. This transformation is commonly applied to a nitropyridine precursor that already contains one amino group.

Catalytic hydrogenation is a highly effective method for this reduction. A direct precursor to a derivative of this compound, methyl 6-amino-5-nitronicotinate, can be reduced to methyl 5,6-diaminonicotinate. This reaction is typically carried out using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere at room temperature and normal pressure. The reaction proceeds until the stoichiometric amount of hydrogen is absorbed, after which the catalyst is filtered off and the product is isolated, often with a high yield of around 89% after recrystallization. prepchem.com

Alternative reducing agents have also been extensively studied. The reduction of aminonitropyridines can be accomplished using metals in acidic media, such as iron with hydrochloric acid or tin with hydrochloric acid. orgsyn.org Another approach involves using iron powder in the presence of an acid like acetic acid or aqueous mineral acids such as hydrochloric or sulfuric acid. mdpi.orgresearchgate.net For example, the reduction of 4-nitropyridine-N-oxide with iron and hydrochloric acid yields 4-aminopyridine in 80-85% yield. mdpi.org A variety of other reagents and catalyst systems are available, including triethylsilane with a Pd/C catalyst, formic acid with an iron catalyst, and potassium borohydride with iodine. organic-chemistry.org

Table 1: Comparison of Reduction Methods for Nitro-Pyridines

Precursor Reducing Agent/Catalyst Solvent Conditions Product Yield
Methyl 6-amino-5-nitronicotinate 5% Pd/C, H₂ Methanol Room Temp, Normal Pressure Methyl 5,6-diaminonicotinate ~89%
2-Amino-3-nitropyridine Iron, Acidified Ethanol Ethanol/Water Not specified 2,3-Diaminopyridine Variable
2-Amino-3-nitropyridine Tin, HCl Not specified Not specified 2,3-Diaminopyridine Variable
4-Nitropyridine-N-oxide Iron, HCl Water Not specified 4-Aminopyridine 80-85%
4-Nitropyridine-N-oxide Iron, H₂SO₄ Water Slow reaction 4-Aminopyridine 85-90%

Esterification Reactions of this compound to its Derivatives

The carboxylic acid functional group of this compound can be converted into an ester, which is a common derivatization in medicinal chemistry to modify a compound's properties. The Fischer esterification is a classic method for this purpose, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This is a reversible reaction, and to drive the equilibrium towards the ester product, the alcohol is often used in excess as the solvent. masterorganicchemistry.com

An alternative two-step method involves first converting the carboxylic acid to a more reactive acyl chloride. This is achieved by reacting the pyridinecarboxylic acid with a reagent like thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). nih.gov The resulting acid chloride hydrochloride can then be reacted with the desired alcohol in the presence of a base, such as triethylamine, to form the ester. nih.gov

The synthesis of isopropyl 5,6-diaminonicotinate, the isopropyl ester of this compound, can be accomplished using standard esterification procedures.

Method 1: Fischer Esterification This would involve heating this compound in isopropanol, which acts as both the solvent and the reactant. A strong acid catalyst like sulfuric acid is added to facilitate the reaction. The mixture is typically refluxed to achieve a reasonable reaction rate. The removal of water as it is formed can drive the reaction to completion.

Method 2: Acyl Chloride Intermediate Following the two-step procedure, this compound would first be converted to 5,6-diaminonicotinoyl chloride using thionyl chloride. This intermediate would then be reacted with isopropanol in a suitable solvent like tetrahydrofuran (THF), with triethylamine added to neutralize the HCl generated during the reaction. nih.gov

Table 2: Proposed Reaction Conditions for Isopropyl 5,6-Diaminonicotinate Synthesis

Method Reagents Catalyst Solvent Conditions
Fischer Esterification This compound, Isopropanol H₂SO₄ (catalytic) Isopropanol Reflux

The synthesis of ethyl 2,6-diaminonicotinate, an isomer of the 5,6-diamino compound, follows similar esterification principles. Starting from 2,6-diaminonicotinic acid, the ethyl ester can be prepared by reacting it with ethanol. Given the presence of the two amino groups, careful control of reaction conditions is necessary to avoid side reactions. The Fischer esterification method, using excess ethanol as the solvent and a catalytic amount of strong acid, is a direct approach. The reaction mixture would be heated to reflux to form the ester. Purification would typically involve neutralization of the acid catalyst followed by extraction and chromatography.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing synthetic reactions is crucial for improving efficiency and ensuring the final product meets the required purity standards. For the synthesis of this compound and its derivatives, several factors can be fine-tuned.

Catalyst Selection and Loading : In reduction reactions, the choice of catalyst (e.g., Pd/C, iron) and its loading can significantly impact reaction time and completeness. organic-chemistry.org For esterifications, the amount and type of acid catalyst can affect the rate and equilibrium position. masterorganicchemistry.com

Temperature and Reaction Time : These parameters are interdependent. For the diazotization of glycine ethyl ester, an optimization study found that a temperature of 50°C and a residence time of 20 seconds were optimal. nih.gov Similarly, for nitration reactions, controlling the temperature is key to preventing side reactions and ensuring high yields. researchgate.net

Solvent and pH : The choice of solvent can influence reagent solubility and reaction pathways. In esterification reactions using an acyl chloride intermediate, an inert solvent like THF is used. nih.gov During reductions with iron, the pH, controlled by the addition of acid, affects the reaction rate and product isolation. mdpi.org

Purification Methods : Post-reaction work-up and purification are critical for obtaining a high-purity product. Techniques such as recrystallization, as used for methyl 5,6-diaminonicotinate, are effective in removing impurities. prepchem.com Column chromatography is another powerful tool for separating the desired product from byproducts and unreacted starting materials. researchgate.net The use of a Dean-Stark apparatus during Fischer esterification can be employed to remove water and improve yield by shifting the reaction equilibrium. masterorganicchemistry.com

By systematically adjusting these conditions, chemists can develop robust and efficient synthetic routes for this compound and its derivatives, maximizing yield and ensuring high purity.

Catalyst Selection and Influence on Reaction Kinetics

The choice of catalyst is critical in the hydrogenation of dinitropyridine derivatives and significantly impacts the reaction rate and efficiency. Palladium-based catalysts, particularly palladium on carbon (Pd/C), are frequently employed for the reduction of nitroaromatics. tcichemicals.com The activity of these catalysts is influenced by the metal dispersion, particle size, and the nature of the support material.

For the related synthesis of methyl 5,6-diaminonicotinate from methyl 6-amino-5-nitronicotinate, a 5% palladium-carbon catalyst was effectively used. This suggests that Pd/C is a suitable catalyst for the reduction of a nitro group on the nicotinic acid scaffold. The reaction kinetics are influenced by the catalyst loading, with a higher concentration of active sites generally leading to a faster reaction. However, an optimal loading must be determined to balance reaction speed with cost and potential side reactions.

Other platinum group metals, such as platinum and rhodium, also exhibit catalytic activity for nitro group reduction and could be considered for the synthesis of this compound. The selection of the optimal catalyst often involves empirical screening to identify the most efficient and selective option for a specific substrate and desired outcome.

Solvent Effects on Reaction Pathways and Selectivity

The solvent medium can exert a profound influence on the course of a chemical reaction, affecting solubility, catalyst activity, and the stability of intermediates. In the context of the synthesis of this compound, the choice of solvent is crucial for ensuring the solubility of the starting material, a dinitronicotinic acid derivative, and for facilitating the interaction between the substrate, hydrogen, and the catalyst surface.

Protic solvents, such as alcohols (e.g., methanol, ethanol), are commonly used in catalytic hydrogenation reactions. For instance, in the synthesis of methyl 5,6-diaminonicotinate, methanol was used as the solvent. Protic solvents can participate in the reaction mechanism by protonating intermediates and can also influence the electronic properties of the catalyst surface.

Aprotic solvents can also be employed, and their polarity can affect the reaction rate and selectivity. A statistical approach to solvent selection for the hydrogenation of nitrobenzene in a flow reactor highlighted that the hydrogen donor and acceptor abilities of a solvent are key factors. rsc.org This suggests that a careful consideration of solvent properties is necessary to optimize the synthesis of this compound. The solubility of hydrogen in the solvent is another important factor, as it directly impacts the availability of the reducing agent at the catalyst surface.

Temperature and Pressure Control in Diamination Reactions

Temperature and pressure are critical process parameters in catalytic hydrogenation, directly influencing the reaction rate, selectivity, and catalyst stability. Generally, an increase in temperature accelerates the reaction rate by providing the necessary activation energy. However, excessively high temperatures can lead to undesirable side reactions, such as decomposition of the starting material or product, or a decrease in catalyst activity through sintering.

Similarly, hydrogen pressure is a key driver for the reduction of nitro groups. Higher pressures increase the concentration of hydrogen at the catalyst surface, thereby enhancing the reaction rate. For many nitro group reductions, the reaction is conducted at or near atmospheric pressure. In the synthesis of methyl 5,6-diaminonicotinate, the reaction was carried out under normal pressure. However, for more challenging reductions or to achieve faster reaction times, elevated pressures may be necessary.

The optimal temperature and pressure for the synthesis of this compound would need to be determined experimentally, balancing the need for a reasonable reaction rate with the desire to maintain high selectivity and product purity. The thermal stability of both the starting dinitronicotinic acid and the final diaminonicotinic acid product would be a key consideration in defining the upper temperature limit for the reaction.

Mechanistic Investigations of this compound Formation

The generally accepted mechanism involves the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamino group. The hydroxylamino intermediate can then be hydrogenated to the final amine.

Proposed Mechanistic Pathway:

Adsorption: The dinitronicotinic acid derivative and hydrogen gas adsorb onto the surface of the metal catalyst.

Stepwise Reduction: One of the nitro groups is reduced sequentially.

-NO₂ → -NO (Nitroso intermediate)

-NO → -NHOH (Hydroxylamino intermediate)

Final Reduction: The hydroxylamino group is further reduced to an amino group.

-NHOH → -NH₂ (Amino group)

Second Nitro Group Reduction: The second nitro group undergoes the same stepwise reduction to yield the final this compound.

Desorption: The final product, this compound, desorbs from the catalyst surface.

An alternative pathway, known as the "condensation pathway," involves the reaction between the nitroso and hydroxylamino intermediates to form azoxy, azo, and hydrazo intermediates, which are then cleaved to form the amine. However, the direct pathway is generally considered to be the major route under typical catalytic hydrogenation conditions.

The presence of the carboxylic acid group and the pyridine ring in the substrate molecule can influence the adsorption geometry on the catalyst surface and potentially affect the relative rates of the different reduction steps. Further detailed mechanistic studies, potentially using isotopic labeling or in-situ spectroscopic techniques, would be necessary to fully elucidate the specific reaction pathway for the formation of this compound.

Chemical Reactivity and Derivatization Strategies

Reactions Involving Amino Groups

The ortho-diamine system is the most reactive site of the molecule, participating in various transformations, including oxidation, substitution, and, most notably, cyclization reactions to form fused heterocyclic structures.

Oxidation Reactions to Nitro and Other Derivatives

The oxidation of amino groups on an aromatic ring can lead to various products, including nitroso, nitro, and azo compounds, depending on the oxidant and reaction conditions. The oxidation of aromatic amines is a fundamental transformation in organic synthesis, though it can sometimes be challenging to control the selectivity and avoid over-oxidation. For aromatic diamines, such reactions can be complex. While the synthesis of 5,6-diaminonicotinic acid often involves the reduction of a nitro group, such as the conversion of methyl 6-amino-5-nitronicotinate using a palladium-carbon catalyst, the reverse reaction—selective oxidation of one or both amino groups back to nitro groups—is less commonly reported for this specific molecule. prepchem.com

Generally, the oxidation of primary aromatic amines to nitro compounds requires strong oxidizing agents. The process can be sensitive, as the amino group is activating and can lead to side reactions or degradation of the aromatic ring if conditions are not carefully controlled. The oxidation of sulfur-containing amino acids like cysteine and methionine to a variety of post-translational protein modifications is a well-studied biological process. nih.gov In a non-biological context, the oxidation-reduction equilibrium of flavoproteins, such as D-amino acid oxidase, is crucial for their catalytic function. researchgate.netuark.edu These examples from biochemistry highlight the general susceptibility of amino groups to oxidation.

Nucleophilic Substitution Reactions

The amino groups of this compound possess lone pairs of electrons, making them nucleophilic. They can participate in nucleophilic substitution reactions where they attack an electrophilic center, displacing a leaving group. masterorganicchemistry.comyoutube.com This reactivity is fundamental to many derivatization strategies.

In nucleophilic aromatic substitution (SNAr) reactions, a potent nucleophile attacks an electron-deficient aromatic ring, replacing a suitable leaving group. nih.gov While the pyridine (B92270) ring of this compound is inherently electron-deficient, the two amino groups are strongly electron-donating, which deactivates the ring towards SNAr. Conversely, the amino groups themselves can act as nucleophiles. For example, they can react with alkyl halides or acyl halides in standard nucleophilic substitution and nucleophilic acyl substitution reactions, respectively. masterorganicchemistry.com Such reactions would lead to N-alkylated or N-acylated derivatives, modifying the electronic and steric properties of the molecule.

Formation of Cyclic Structures: Imidazole (B134444) and Triazole Fused Systems

The adjacent positioning of the two amino groups in this compound makes it an ideal precursor for the synthesis of fused five-membered heterocyclic rings, namely imidazo[4,5-b]pyridines and triazolo[4,5-b]pyridines. These ring systems are of significant interest in medicinal chemistry.

The synthesis of fused imidazole rings can be achieved by reacting the ortho-diamine with various one-carbon synthons. mdpi.com Common reagents include aldehydes, which upon condensation and subsequent oxidation, yield the corresponding 2-substituted imidazo[4,5-b]pyridine derivative. organic-chemistry.org For instance, reacting an ortho-diamine with an aldehyde in the presence of a promoter like chlorotrimethylsilane (B32843) can facilitate the cyclocondensation. organic-chemistry.org Another established method is the van Leusen imidazole synthesis, which can be adapted for creating fused imidazole rings. mdpi.com

Fused 1,2,3-triazole systems are typically formed through reactions involving diazotization or by intramolecular azide-alkyne cycloaddition (IAAC) strategies. nih.gov The general approach for ortho-diamines involves converting one of the amino groups into an azide, followed by a reaction that builds the rest of the triazole ring.

A prominent application of this compound and its esters is in the synthesis of prepchem.comnih.govnih.govtriazolo[1,5-a]pyridine derivatives. researchgate.net These compounds can be constructed by first converting the diamine into a 2-amino- prepchem.comnih.govnih.govtriazolo[1,5-a]pyridine core, which can then be further functionalized.

A general synthetic route involves the reaction of the methyl ester of this compound. One of the amino groups can be selectively reacted to form an intermediate that is primed for cyclization. For example, reaction with an ethoxycarbonyl isothiocyanate can lead to a thiourea (B124793) derivative. google.com Subsequent chemical steps can induce cyclization to form the fused triazole ring system. The resulting triazolopyridine scaffold, still containing the methyl ester and a reactive amino group, serves as a versatile platform for further derivatization, such as through Suzuki coupling or reductive amination, to produce a library of potential bioactive molecules. nih.gov

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the pyridine ring provides another handle for derivatization through reactions typical of carboxylic acids.

Amidation and Esterification Reactions

The carboxylic acid functional group can be readily converted into amides and esters, which are common modifications in drug discovery to alter properties like solubility, stability, and target binding. mdpi.comencyclopedia.pub

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. This reaction typically requires an activating agent to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by the amine. bath.ac.uk Common coupling agents include carbodiimides (like DCC) and various phosphonium (B103445) or guanidinium (B1211019) salts. bath.ac.uknih.gov Alternatively, direct catalytic amidation methods using boron-based catalysts are being developed as more atom-economical and environmentally friendly approaches. nih.gov

Esterification is the reaction of the carboxylic acid with an alcohol to form an ester. The classic Fischer esterification involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.commasterorganicchemistry.com This is a reversible equilibrium-driven process. masterorganicchemistry.com Other methods include using reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) or employing cation-exchange resins, which can offer milder conditions and simpler workup procedures. nih.govresearchgate.net These reactions convert this compound into its corresponding esters, such as the methyl ester, which is a key intermediate in the synthesis of other derivatives. prepchem.com

The reactivity of both the amino groups and the carboxylic acid allows for sequential or orthogonal derivatization strategies to build complex molecules based on the this compound scaffold.

Reactions of the Pyridine Ring System

The reactivity of the pyridine ring in this compound is governed by the interplay of the electron-withdrawing nitrogen heteroatom and the electron-donating amino and carboxyl substituents.

The pyridine ring itself is generally unreactive toward electrophilic aromatic substitution (SEAr) compared to benzene. uoanbar.edu.iqquimicaorganica.org This reduced reactivity is due to the greater electronegativity of the nitrogen atom, which decreases the electron density of the ring. uoanbar.edu.iq Furthermore, under the acidic conditions often required for SEAr, the nitrogen atom can be protonated, further deactivating the ring. uoanbar.edu.iq When substitution does occur on an unsubstituted pyridine ring, it preferentially happens at the 3- and 5-positions. quimicaorganica.org

However, the presence of strongly activating, electron-donating groups can significantly enhance the reactivity of the pyridine ring towards electrophiles. youtube.com In this compound, the two amino groups (-NH₂) are powerful activating groups that direct incoming electrophiles to the ortho and para positions. Conversely, the carboxylic acid group is a deactivating group, directing to the meta position.

The regioselectivity of an electrophilic attack on the this compound ring would be determined by the cumulative directing effects of these three substituents. The two amino groups strongly activate the ring, making it more susceptible to electrophilic attack than pyridine itself. The most likely site for substitution would be the position most strongly activated by the amino groups and least deactivated by the carboxyl group and pyridine nitrogen.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent Position Type Directing Effect
-COOH 3 Deactivating Meta-directing
-NH₂ 5 Activating Ortho-, Para-directing

Considering these effects, the most electron-rich positions on the ring and thus the most probable sites for electrophilic attack are the C2 and C4 positions.

The amino groups of this compound serve as versatile handles for derivatization through metal-catalyzed cross-coupling reactions, particularly for the formation of carbon-nitrogen (C-N) bonds. rsc.org Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful methods for constructing N-aryl linkages. rsc.org

In this context, one of the amino groups on the this compound ring can act as a nucleophile, reacting with an aryl halide (or pseudohalide) in the presence of a palladium catalyst and a suitable base. nih.gov The choice of ligand coordinated to the palladium center is crucial for the reaction's efficiency. Bulky, electron-rich phosphine (B1218219) ligands, such as RuPhos and BrettPhos, have proven effective for the C-N cross-coupling of aminopyridines. nih.gov The reaction typically proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. rsc.org This strategy allows for the selective N-arylation of the diaminopyridine core, providing a pathway to more complex molecular architectures. While palladium is common, other metals like copper have also been used to catalyze similar C-N cross-coupling reactions. nih.gov

Table 3: Typical Components for Palladium-Catalyzed N-Arylation of a Diaminopyridine Derivative

Component Example Role in Reaction
Substrate This compound derivative Nucleophilic component
Coupling Partner Aryl bromide, Aryl iodide Electrophilic component
Catalyst Pd₂(dba)₃, Palladium precatalysts Facilitates C-N bond formation
Ligand RuPhos, BrettPhos, other phosphines Stabilizes and activates the catalyst
Base LiHMDS, Cs₂CO₃, K₃PO₄ Deprotonates the amine nucleophile

Coordination Chemistry of 5,6 Diaminonicotinic Acid

Ligand Properties of 5,6-Diaminonicotinic Acid

The potential of this compound as a ligand in coordination chemistry is rooted in the presence of multiple functional groups capable of donating electron pairs to a metal center.

Role of Amino Groups and Carboxylic Acid as Donor Sites

The molecular architecture of this compound features two amino groups (-NH2) and a carboxylic acid group (-COOH) attached to a pyridine (B92270) ring. These groups are established donor sites in a vast array of organic ligands. The nitrogen atoms of the amino groups and the oxygen atoms of the deprotonated carboxylate group possess lone pairs of electrons, making them potent Lewis bases capable of coordinating to metal ions.

In principle, this compound can coordinate to a metal center in several ways:

Monodentate coordination: Through one of the amino nitrogens or one of the carboxylate oxygens.

Bidentate coordination: Involving both amino groups, one amino group and the carboxylate group, or the two carboxylate oxygens.

Tridentate or higher coordination: Utilizing a combination of the amino and carboxylate groups.

The pyridine ring nitrogen can also participate in coordination, further increasing the potential denticity of the ligand. The specific coordination mode would be influenced by factors such as the nature of the metal ion, the pH of the reaction medium, and the steric constraints of the resulting complex.

Chelation Capabilities and Multidentate Ligand Behavior

The spatial arrangement of the amino and carboxylic acid groups in this compound suggests a strong potential for chelation. Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. This process results in the formation of a ring structure, which enhances the thermodynamic stability of the complex, an observation known as the chelate effect.

Given the ortho-positioning of the two amino groups and the adjacent carboxylic acid, this compound is theoretically capable of acting as a multidentate ligand, forming stable five- or six-membered chelate rings with a metal ion. For instance, coordination involving one amino nitrogen and the carboxylate oxygen would form a stable five-membered ring. The presence of multiple donor sites could also allow the ligand to bridge between two or more metal centers, leading to the formation of coordination polymers.

Synthesis and Characterization of Metal Complexes

A thorough search of scientific literature reveals a notable absence of studies dedicated to the synthesis and characterization of metal complexes specifically with this compound.

Transition Metal Complexes (e.g., Copper, Zinc, Nickel)

There are no specific research articles detailing the synthesis and characterization of transition metal complexes, such as those with copper, zinc, or nickel, using this compound as a ligand. While the coordination chemistry of nicotinic acid and its various derivatives with these metals is well-documented, the specific di-amino substituted derivative remains uninvestigated in this context.

Hypothetically, the synthesis of such complexes would likely involve the reaction of a salt of the respective transition metal with this compound in a suitable solvent. Characterization would typically employ techniques such as:

Infrared (IR) Spectroscopy: To identify the coordination of the amino and carboxylate groups by observing shifts in their characteristic vibrational frequencies.

UV-Visible Spectroscopy: To study the electronic transitions within the complex and infer the coordination geometry around the metal ion.

Elemental Analysis: To determine the empirical formula of the complex.

X-ray Crystallography: To definitively determine the solid-state structure of the complex.

Rare Earth Metal Complexes

Similarly, there is no available research on the synthesis and characterization of rare earth metal complexes with this compound. The coordination chemistry of rare earth elements with carboxylate-containing ligands is an active area of research due to the potential applications of the resulting complexes in areas such as luminescence and magnetism. The hard Lewis acidic nature of rare earth ions suggests a strong affinity for the oxygen donors of the carboxylate group and potentially the nitrogen donors of the amino groups.

Structural Elucidation of Coordination Compounds

Crystallographic Studies of Metal-5,6-Diaminonicotinic Acid Complexes

No crystallographic data for metal complexes of this compound could be retrieved from the conducted searches. Structural information, including bond lengths, bond angles, coordination geometries, and crystal packing, remains uncharacterized in the scientific literature.

Spectroscopic Analysis of Coordination Modes

Detailed spectroscopic analyses to elucidate the coordination modes of this compound with metal ions have not been reported.

UV-Vis Spectroscopy in Charge Transfer Complexation

There are no available UV-Vis spectroscopic studies that focus on charge transfer complexation involving this compound and metal ions. Consequently, data on absorption maxima, molar absorptivity, and the nature of electronic transitions for such complexes are not available.

NMR and IR Spectroscopy for Ligand Binding Assessment

Specific NMR and IR spectroscopic data that would provide insights into the binding of this compound to metal centers are absent from the available literature. Such data would be crucial for identifying the coordinating atoms of the ligand and understanding the structural changes upon complexation.

Applications of Coordination Compounds Derived from this compound

Due to the lack of synthesized and characterized coordination compounds of this compound, there is no information regarding their potential applications.

Catalysis in Organic Reactions

There are no published studies on the catalytic activity of metal complexes derived from this compound in any organic reactions.

Development of Functional Materials

The potential of this compound-based coordination compounds in the development of functional materials has not been explored in the scientific literature.

Biological and Biomedical Research Applications of 5,6 Diaminonicotinic Acid Derivatives

Antimicrobial Activities and Mechanisms of Action

The antimicrobial properties of compounds structurally related to 5,6-diaminonicotinic acid, such as aminopyridine and dihydropyridine (B1217469) derivatives, have been investigated against a range of pathogenic bacteria. These studies aim to understand their efficacy and the cellular pathways they disrupt.

Antibacterial Efficacy against Specific Strains (e.g., Helicobacter pylori, Staphylococcus aureus, Escherichia coli)

Research into the antibacterial effects of nicotinic acid and its analogs has shown a spectrum of activity against various bacterial species. While specific data on this compound derivatives is limited, studies on related compounds provide insight into their potential efficacy. For instance, certain 1,4-dihydropyridine (B1200194) (DHP) derivatives have demonstrated potent antimicrobial activities against antibiotic-resistant strains of Helicobacter pylori, with some exhibiting efficacy comparable to metronidazole. nih.gov

The minimum inhibitory concentration (MIC) is a key measure of an antibacterial agent's effectiveness. Studies on various pyridine (B92270) and pyrimidine (B1678525) derivatives have established their MIC values against common pathogens. For example, some newly synthesized 2-aminopyridine (B139424) derivatives have shown high activity against Gram-positive bacteria like Staphylococcus aureus. wikipedia.org Similarly, other novel nicotinamide (B372718) derivatives have been tested against both Gram-positive (S. aureus) and Gram-negative (E. coli and Pseudomonas aeruginosa) bacteria, showing a range of inhibitory concentrations. acs.org

Below is a table summarizing the antibacterial activity of various compounds structurally related to this compound against the specified bacterial strains.

Compound ClassBacterial StrainMIC (μg/mL)Reference
1,4-Dihydropyridine DerivativesHelicobacter pylori≤ 8 nih.gov
2-Aminopyridine Derivative (2c)Staphylococcus aureus0.039 wikipedia.org
Rhein-Based Derivative (RH17)Staphylococcus aureus (MSSA & MRSA)8 - 16 mdpi.com
Nicotinamide ThiocarbohydrazonesStaphylococcus aureus> 0.03 mM acs.org
Nicotinamide ThiocarbohydrazonesPseudomonas aeruginosa0.016 mM acs.org
Quaternary Ammonium Salt of PyridoxineStaphylococcus aureus (biofilm)64 nih.gov
p-QuinolsEscherichia coliSimilar to ciprofloxacin nih.gov

Note: The data presented is for structurally related compounds and not for this compound derivatives themselves, as specific literature was not available.

Interference with Bacterial Metabolic Pathways

The mechanisms through which these compounds exert their antibacterial effects are multifaceted. A primary mode of action for many antimicrobial agents is the disruption of the bacterial cell membrane's integrity. nih.gov For instance, some rhein-based derivatives have been shown to disrupt bacterial membrane stability and hinder metabolic processes in S. aureus. mdpi.com

Another key mechanism is the inhibition of essential enzymes. In the case of H. pylori, certain 1,4-dihydropyridine derivatives have been found to target the essential response regulator HsrA, inhibiting its DNA binding activity. nih.gov Furthermore, diaminopyrimidine derivatives are known to act as antifolates by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and some amino acids. By blocking this enzyme, they effectively halt bacterial replication. nih.gov Nicotinamide has also been studied for its ability to cause microbial cell cycle arrest. nih.gov

Anticancer and Antitumor Potential

Derivatives of diaminopyrimidines and related heterocyclic compounds have emerged as a promising class of molecules in oncology research. Their ability to selectively target cancer cells and interfere with pathways critical for tumor growth and survival is a key area of investigation.

Inhibition of Cancer Cell Line Growth

Numerous studies have demonstrated the potent antiproliferative activities of diaminopyrimidine and pyridopyrimidine derivatives against a variety of human cancer cell lines. These compounds have shown efficacy against lung (A549), colon (HCT-116), prostate (PC-3), breast (MCF-7, MDA-MB-231), liver (HepG-2), and cervical (HeLa) cancer cells. frontiersin.orgorscience.ru

The effectiveness of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The lower the IC50 value, the more potent the compound. For example, a novel 2,4-diaminopyrimidine (B92962) derivative, compound 9k, exhibited IC50 values of 2.14 μM against A549 cells and 3.59 μM against HCT-116 cells. frontiersin.org Another diaminopyrimidine derivative, A12, showed even greater potency with IC50 values of 130 nM (0.13 μM) against A549 cells and 94 nM (0.094 μM) against MDA-MB-231 breast cancer cells.

The following table presents the IC50 values for several diaminopyrimidine and pyridopyrimidine derivatives against various cancer cell lines, illustrating their potential as anticancer agents.

Compound ClassCancer Cell LineIC50 (μM)Reference
2,4-Diaminopyrimidine derivative (9k)A549 (Lung)2.14 frontiersin.org
2,4-Diaminopyrimidine derivative (9k)HCT-116 (Colon)3.59 frontiersin.org
2,4-Diaminopyrimidine derivative (9k)PC-3 (Prostate)5.52 frontiersin.org
2,4-Diaminopyrimidine derivative (9k)MCF-7 (Breast)3.69 frontiersin.org
Diaminopyrimidine derivative (A12)A549 (Lung)0.13
Diaminopyrimidine derivative (A12)MDA-MB-231 (Breast)0.094
Pyridopyrimidine derivative (5)HeLa (Cervical)9.27 orscience.ru
Pyridopyrimidine derivative (5)MCF-7 (Breast)7.69 orscience.ru
Pyridopyrimidine derivative (5)HepG-2 (Liver)5.91 orscience.ru
5-aminophenyl-2-butylthio-1,3,4-oxadiazole (5e)MCF-7 (Breast)10.05

Note: The data presented is for structurally related compounds and not for this compound derivatives themselves, as specific literature was not available.

Induction of Apoptosis and Cell Cycle Modulation

A key mechanism through which many anticancer agents eliminate tumor cells is by inducing apoptosis, or programmed cell death. Research has shown that certain diaminopyrimidine derivatives can trigger apoptosis in cancer cells. For example, compound 9k was found to induce a significant decrease in the mitochondrial membrane potential, a key event in the apoptotic cascade. frontiersin.org Similarly, other novel derivatives have demonstrated the ability to induce apoptosis in breast cancer cells (MCF-7).

In addition to inducing apoptosis, these compounds can also interfere with the cell cycle, the process through which cells replicate. By arresting the cell cycle at specific phases, these agents can prevent cancer cells from proliferating. Studies have shown that some 2,4-diaminopyrimidine derivatives can cause cell cycle arrest at the G2-M phase and lead to an accumulation of cells in the S phase in A549 lung cancer cells. frontiersin.org Another study on a 5-aryl-2-butylthio-1,3,4-oxadiazole derivative found that it arrested MCF-7 cells in the G0/G1 phase of the cell cycle. This modulation of the cell cycle is a critical aspect of their antitumor activity.

Impact on De Novo Purine (B94841) Biosynthesis

The de novo synthesis of purines is a fundamental metabolic pathway that provides the necessary building blocks for DNA and RNA synthesis. This pathway is often upregulated in rapidly proliferating cancer cells to meet the high demand for nucleotides. Consequently, the enzymes involved in this pathway are attractive targets for cancer chemotherapy.

Diaminopyrimidine derivatives are structurally similar to folic acid and can act as antifolates. A primary target of antifolate drugs is the enzyme dihydrofolate reductase (DHFR). DHFR plays a crucial role in maintaining the cellular pool of tetrahydrofolate, a coenzyme essential for the synthesis of purines and thymidylate. nih.gov By inhibiting DHFR, diaminopyrimidine derivatives can deplete the precursors required for de novo purine synthesis, thereby impeding DNA replication and halting cancer cell proliferation. acs.orgnih.gov This mechanism of action is a well-established strategy in cancer treatment, with drugs like methotrexate (B535133) being a prime example of a DHFR inhibitor. acs.org The potential for this compound derivatives to act as inhibitors of this critical pathway underscores their promise as anticancer agents.

Anti-inflammatory and Immunomodulatory Effects

Derivatives of nicotinic acid have been investigated for their ability to modulate the immune system and exert anti-inflammatory effects. These properties are often linked to the inhibition of pro-inflammatory signaling pathways and the modulation of immune cell responses.

Research has demonstrated that certain derivatives of nicotinic acid can suppress the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govnih.gov These cytokines are pivotal in the inflammatory cascade and are implicated in a variety of inflammatory diseases. For instance, studies on nicotinic acid have shown its ability to reduce levels of TNF-α. springermedizin.de A series of newly synthesized 2-substituted phenyl derivatives of nicotinic acid were evaluated for their effect on serum levels of TNF-α and IL-6, with some compounds showing significant inhibitory activity. nih.gov In human monocytes, nicotinic acid has been shown to decrease the secretion of TNF-α and IL-6 in response to inflammatory stimuli. nih.gov This inhibition is thought to be mediated, at least in part, through the GPR109A receptor. nih.gov

The anti-inflammatory potential of various nicotinic acid derivatives is an active area of research. The following table summarizes findings on the inhibition of pro-inflammatory markers by some of these derivatives.

Compound/DerivativeModel SystemEffect on Pro-inflammatory MarkersReference
Nicotinic AcidLPS-activated human monocytesReduced secretion of TNF-α and IL-6. nih.gov
2-Substituted phenyl derivatives of nicotinic acidIn vivo (animal models)Reduction in serum levels of TNF-α and IL-6. nih.gov
Nicotinic AcidPatients with type 2 diabetes and cardiovascular diseaseSignificant decrease in C-reactive protein (CRP) levels. springermedizin.de
Nicotinic Acid Derivatives (general)In vitro and in vivo modelsInhibition of inflammatory cytokines. nih.gov

Neurological and Neuroprotective Research

The neuroprotective potential of niacin (vitamin B3), which includes nicotinic acid and nicotinamide, has been a subject of considerable research. nih.govresearchgate.netnih.gov These compounds are precursors to the essential coenzymes NAD and NADP, which play crucial roles in neuronal energy metabolism and cell survival. researchgate.net

The table below details the effects of some diaminopyridine derivatives on neurotransmitter release.

CompoundModel SystemEffect on Neurotransmitter ReleaseReference
3,4-Diaminopyridine (B372788)Rabbit hippocampal slicesEvoked norepinephrine (B1679862) release.
3,4-DiaminopyridineRat caudate nucleus and hippocampusEvoked dopamine (B1211576) and acetylcholine (B1216132) release.
4-AminopyridineRabbit hippocampal slicesEvoked norepinephrine release.

The structural similarity of this compound to diaminopyridines suggests that its derivatives could potentially modulate neurotransmitter systems, a hypothesis that warrants further investigation.

The inhibition of specific enzymes involved in the pathophysiology of neurodegenerative diseases is a key therapeutic strategy. mdpi.com Nicotinamide, a close derivative of nicotinic acid, has been shown to inhibit sirtuins, a class of histone deacetylases (HDACs), which are implicated in the cellular pathways affecting longevity and neurodegeneration. jneurosci.org Inhibition of sirtuins by nicotinamide has been linked to a reduction in a specific form of phosphorylated tau protein, a hallmark of Alzheimer's disease, and has been shown to reverse cognitive deficits in a mouse model of the disease. jneurosci.org Furthermore, nicotinic acid derivatives are being explored as potential inhibitors of other enzymes relevant to neurodegeneration, such as α-amylase and α-glucosidase. acs.org

The potential for nicotinic acid derivatives to act as enzyme inhibitors in the context of neurodegeneration is a promising area of research.

Exploration as Therapeutic Agents for Acid-Related Disorders

The role of nicotinic acid and its derivatives in the context of acid-related gastric disorders is complex and appears to be multifaceted. On one hand, nicotinamide has been shown to alleviate indomethacin-induced gastric ulcers in an animal model. researchgate.net The protective mechanism is thought to involve the conservation of gastric mucus, maintenance of nitric oxide levels, and antioxidant properties. researchgate.net

Conversely, high doses of nicotinic acid have been associated with the aggravation of peptic ulcers, and its use is contraindicated in patients with active peptic ulcer disease. drugs.com This suggests that the effects of these compounds on the gastric mucosa may be dose-dependent and vary between different derivatives. The potential for certain derivatives to offer gastroprotection while others may be ulcerogenic highlights the need for careful structural modification and evaluation. Two case reports have suggested that niacin might be an effective treatment for hypochlorhydria (insufficient stomach acid) by stimulating histamine (B1213489) release, which in turn promotes hydrochloric acid secretion. scispace.comresearchgate.net

The table below summarizes the contrasting findings regarding nicotinic acid derivatives and gastric health.

CompoundContextObserved EffectReference
NicotinamideIndomethacin-induced gastric ulcers (rats)Gastroprotective researchgate.net
Nicotinic Acid (high doses)Clinical useAggravation of peptic ulcers (contraindicated in active disease) drugs.com
Niacin (Nicotinic Acid)Case reports of suspected hypochlorhydriaPutative treatment to increase stomach acid scispace.comresearchgate.net

Due to the limited and somewhat contradictory data, the potential of this compound derivatives as therapeutic agents for acid-related disorders remains an open area for investigation.

Drug Design and Development Using this compound as a Scaffold

The this compound framework, characterized by a pyridine ring substituted with two amino groups and a carboxylic acid, presents a versatile scaffold for medicinal chemists. This arrangement of functional groups offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. The strategic placement of the amino and carboxylic acid groups on the pyridine ring makes it a valuable starting point for creating molecules that can interact with a variety of biological targets.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity. For derivatives of this compound, SAR studies are crucial in identifying the key structural features required for therapeutic efficacy. While specific, detailed SAR data for a broad range of this compound derivatives is still an area of active research, general principles from related diaminopyridine compounds can provide valuable insights.

For instance, the amino groups at the 5 and 6 positions can be functionalized to explore interactions with target proteins. Modifications at these positions, such as acylation or alkylation, can significantly impact a compound's binding affinity and selectivity. The carboxylic acid group at the 3-position is another key site for modification, often esterified to improve properties like cell permeability.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Derivatives

Compound ID R1 (at 5-amino) R2 (at 6-amino) R3 (at carboxyl) Target Binding Affinity (IC₅₀, nM)
DANA-001HHH>1000
DANA-002AcetylHH520
DANA-003HAcetylH480
DANA-004AcetylAcetylH150
DANA-005AcetylAcetylMethyl Ester85
DANA-006AcetylAcetylEthyl Ester70
DANA-007BenzoylHH300
DANA-008HBenzoylH275
DANA-009BenzoylBenzoylH90
DANA-010BenzoylBenzoylPropyl Ester45

This table is illustrative and based on general medicinal chemistry principles, as specific SAR data for this compound derivatives is not widely available in the public domain.

Design of Novel Therapeutic Candidates

The this compound scaffold is being investigated for the design of novel therapeutic candidates for a variety of diseases. Its structural features make it a suitable starting point for developing enzyme inhibitors, receptor antagonists, and other bioactive molecules. For example, the diaminopyridine core is a known pharmacophore in certain kinase inhibitors, where the amino groups can form crucial hydrogen bonds within the ATP-binding site of the enzyme.

One approach in designing new drug candidates involves using this compound as a central building block to which different functional groups are attached. These appended groups are chosen to optimize interactions with the biological target and to improve the drug-like properties of the molecule, such as solubility and metabolic stability. Computational modeling and structure-based drug design are often employed to guide the synthesis of these novel derivatives.

Influence of Ester Groups on Biological Systems (e.g., Lipophilicity, Hydrolysis Rates)

The carboxylic acid moiety of this compound is frequently converted to an ester to create prodrugs. This modification can have a profound impact on the molecule's behavior in biological systems.

Lipophilicity: Esterification generally increases the lipophilicity (fat-solubility) of a compound. This is a critical factor for oral drug absorption, as more lipophilic molecules can more easily pass through the lipid bilayers of cell membranes in the gastrointestinal tract. The length and nature of the alkyl or aryl group in the ester can be varied to precisely control the lipophilicity.

Hydrolysis Rates: For an ester prodrug to be effective, it must be stable enough to reach its target site but also be readily hydrolyzed by esterase enzymes in the body to release the active carboxylic acid. The rate of hydrolysis is influenced by the steric and electronic properties of the ester group. For example, bulkier ester groups may be hydrolyzed more slowly due to steric hindrance at the enzyme's active site.

Table 2: Physicochemical Properties of this compound Esters

Compound Name Ester Group Calculated LogP (Lipophilicity) Relative Hydrolysis Rate
This compound-0.5N/A
Methyl 5,6-diaminonicotinateMethyl1.1Fast
Ethyl 5,6-diaminonicotinateEthyl1.5Moderate
Isopropyl 5,6-diaminonicotinateIsopropyl1.8Slow
Benzyl 5,6-diaminonicotinateBenzyl2.9Very Slow

This table presents estimated values to illustrate the general trends associated with esterification.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy confirms the presence and arrangement of hydrogen atoms in the 5,6-Diaminonicotinic acid structure. The spectrum is expected to show distinct signals corresponding to the aromatic protons and the exchangeable protons of the amino and carboxylic acid groups.

Based on the structure, which lacks symmetry, two distinct signals are anticipated in the aromatic region for the two protons on the pyridine (B92270) ring. The protons of the two amino groups (NH₂) and the single carboxylic acid proton (COOH) are also expected to produce signals. These exchangeable protons can be confirmed by adding a few drops of deuterium oxide (D₂O) to the NMR sample, which results in the disappearance of their corresponding signals. smolecule.com The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring. Aromatic protons in pyridine-containing carboxylic acids typically appear in the 6.0-8.5 ppm range, while carboxylic acid protons are highly deshielded and resonate between 9-12 ppm. smolecule.com Protons of amino groups generally appear in a broad range from 1-5 ppm. smolecule.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted chemical shift (δ) ranges based on typical values for similar functional groups and molecular environments.

Proton AssignmentPredicted Chemical Shift (δ) ppmMultiplicityNotes
H-27.5 - 8.5Singlet (s)Aromatic proton adjacent to the nitrogen atom and the carboxylic acid group.
H-46.5 - 7.5Singlet (s)Aromatic proton situated between the two amino groups.
-NH₂ (at C5 & C6)3.0 - 5.0Broad Singlet (br s)Exchangeable protons; signal may be broad and its position is solvent-dependent.
-COOH10.0 - 12.0Broad Singlet (br s)Exchangeable proton; signal is typically broad and its position is concentration and solvent-dependent.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in its structure. The chemical shifts of these carbons are indicative of their chemical environment. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 160-180 ppm. smolecule.com The carbons of the pyridine ring appear in the aromatic region, with their specific shifts influenced by the attached amino and carboxyl groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift (δ) ranges based on typical values for substituted pyridine and carboxylic acid functionalities.

Carbon AssignmentPredicted Chemical Shift (δ) ppmNotes
C-2145 - 155Aromatic carbon adjacent to ring nitrogen.
C-3120 - 130Aromatic carbon bearing the carboxylic acid group.
C-4110 - 120Aromatic carbon influenced by adjacent amino groups.
C-5135 - 145Aromatic carbon bearing an amino group.
C-6140 - 150Aromatic carbon bearing an amino group and adjacent to ring nitrogen.
-COOH165 - 175Carbonyl carbon of the carboxylic acid group.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecule's connectivity.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. wikipedia.orgsdsu.edu For this compound, a COSY spectrum would be expected to show a correlation between the two aromatic protons (H-2 and H-4), if any long-range coupling exists, helping to confirm their relative positions on the pyridine ring.

Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment, also known as HMQC, reveals correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H coupling). libretexts.orgcolumbia.edu An HSQC spectrum of this compound would show cross-peaks connecting the signal of each aromatic proton (H-2 and H-4) to the signal of its corresponding carbon atom (C-2 and C-4), allowing for the definitive assignment of these carbons in the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the molecular structure by identifying longer-range couplings between protons and carbons (typically over two to three bonds). libretexts.orgcolumbia.edu For this compound, key HMBC correlations would include:

Correlations from the aromatic proton H-2 to carbons C-3, C-4, and C-6.

Correlations from the aromatic proton H-4 to carbons C-2, C-3, C-5, and C-6.

A critical correlation from proton H-2 to the carbonyl carbon of the carboxylic acid group, confirming the position of this substituent.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound and for obtaining structural information through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental composition. smolecule.com For this compound, the molecular formula is C₆H₇N₃O₂. biosynth.comdoronscientific.comsigmaaldrich.com HRMS analysis would be used to confirm this formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 3: HRMS Data for this compound

ParameterValue
Molecular FormulaC₆H₇N₃O₂
Nominal Mass153
Monoisotopic (Exact) Mass153.05383
Expected Ion (Positive Mode)[M+H]⁺
Calculated m/z for [M+H]⁺154.06165
Expected Ion (Negative Mode)[M-H]⁻
Calculated m/z for [M-H]⁻152.04600

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, [M+H]⁺ or [M-H]⁻), followed by its fragmentation through collision-induced dissociation and analysis of the resulting fragment ions. This technique provides valuable information about the molecule's structure and functional groups. researchgate.net For aromatic carboxylic acids like this compound, characteristic fragmentations include the loss of small, stable molecules. smolecule.com

The fragmentation of the protonated molecule ([M+H]⁺, m/z 154.06) would likely proceed through initial losses from the carboxylic acid group, such as the loss of water (H₂O) to form an acylium ion, or the loss of formic acid (HCOOH). Subsequent fragmentation could involve the pyridine ring and amino groups.

Table 4: Plausible MS/MS Fragmentation Pathways for this compound ([M+H]⁺) This table outlines potential fragmentation pathways and the resulting fragment ions based on the compound's structure.

Precursor Ion (m/z)Neutral LossMass of LossResulting Fragment Ion (m/z)Plausible Structure of Fragment
154.06H₂O18.01136.05Acylium ion formed from loss of water from the carboxylic acid.
154.06CO + H₂O46.01108.05Loss of the entire carboxyl group as formic acid.
136.05CO28.00108.05Loss of carbon monoxide from the acylium ion.
154.06NH₃17.03137.03Loss of ammonia from one of the amino groups.

Predicted Collision Cross Section (CCS) Values

Support Vector Machine (SVM) and deep neural network models are commonly employed to predict CCS values from molecular descriptors or directly from the molecular structure. nih.govnih.gov For small molecules, these predictions typically achieve a high level of accuracy, with median relative errors often below 5%. nih.govresearchgate.net The predicted CCS value is influenced by several factors, including the ion's mass-to-charge ratio (m/z), its charge state, and its three-dimensional conformation. nih.govnih.gov

For this compound (molecular weight: 153.14 g/mol ), the predicted CCS value would depend on the type of ion formed (e.g., [M+H]⁺ or [M-H]⁻) and the specific computational model used. Generally, for a molecule of this size, the predicted CCS value in nitrogen drift gas is expected to be in the range of 120 to 160 Ų. The prediction accuracy can be influenced by the presence of multiple functional groups that can affect the molecule's conformation and charge localization.

Predicted Collision Cross Section (CCS) Value Range for this compound
Ion TypePredicted CCS Range (Ų)Prediction MethodKey Influencing Factors
[M+H]⁺120 - 160Machine Learning (e.g., SVM, Deep Neural Networks)m/z, Charge, Molecular Shape, Functional Groups
[M-H]⁻120 - 160Machine Learning (e.g., SVM, Deep Neural Networks)m/z, Charge, Molecular Shape, Functional Groups

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its carboxylic acid, amino, and pyridine ring functionalities. smolecule.com

The carboxylic acid group will give rise to a strong and sharp carbonyl (C=O) stretching vibration, typically observed in the range of 1700-1750 cm⁻¹. smolecule.com Additionally, a very broad O-H stretching band is expected between 2500 and 3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. vscht.cz

The two amino (-NH₂) groups will show N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically exhibit two bands in this region, corresponding to the symmetric and asymmetric stretching modes. N-H bending vibrations are expected around 1550-1650 cm⁻¹. smolecule.com

The pyridine ring will produce characteristic C=C and C=N stretching vibrations in the fingerprint region, between 1400 and 1600 cm⁻¹. smolecule.com Aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹. vscht.cz

Expected Infrared Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500-3300Broad, Strong
Carboxylic AcidC=O Stretch1700-1750Strong, Sharp
AminoN-H Stretch3300-3500Medium (two bands)
AminoN-H Bend1550-1650Medium
Pyridine RingC=C and C=N Stretch1400-1600Medium to Strong
AromaticC-H Stretch~3000-3100Medium to Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions of the aromatic pyridine ring. The presence of two electron-donating amino groups and an electron-withdrawing carboxylic acid group on the pyridine ring will significantly influence the position and intensity of the absorption maxima (λmax).

UV-Vis spectroscopy is also a valuable tool for studying the complexation of this compound with metal ions. Upon complexation, changes in the electronic environment of the molecule will lead to shifts in the absorption maxima and changes in molar absorptivity, which can be used to determine the stoichiometry and stability of the resulting metal complexes.

Predicted UV-Vis Absorption Data for this compound
SolventPredicted λmax (nm)Electronic TransitionExpected Molar Absorptivity (ε)
Ethanol/Water280 - 320π → π*High

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two commonly employed methods.

Reversed-phase HPLC is a suitable method for the analysis of this compound due to its polar nature. A C18 stationary phase would provide good retention and separation. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or acetate) and an organic modifier (e.g., methanol or acetonitrile) would be effective. semanticscholar.org Detection can be achieved using a diode-array detector (DAD) or a mass spectrometer (MS). semanticscholar.org The retention time of the compound will depend on the specific chromatographic conditions, including the column dimensions, mobile phase composition, and flow rate.

Plausible HPLC Method for this compound Analysis
ParameterCondition
ColumnReversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile or Methanol
ElutionGradient
DetectionDAD (at λmax) or MS

Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of polar functional groups. Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable compound. Common derivatization reagents for carboxylic acids and amines include silylating agents (e.g., BSTFA) or esterification/acylation agents.

Once derivatized, the compound can be separated on a non-polar or medium-polarity capillary column (e.g., HP-5ms) and detected by a mass spectrometer. mdpi.com The resulting mass spectrum will provide a unique fragmentation pattern that can be used for structural confirmation and identification of impurities. The retention time and mass spectrum of the derivatized this compound would be characteristic features for its identification and quantification.

Potential GC-MS Analysis Approach for this compound
StepDescription
DerivatizationRequired to increase volatility (e.g., silylation, esterification).
ColumnNon-polar or medium-polarity capillary column (e.g., HP-5ms).
Carrier GasHelium or Hydrogen.
DetectionMass Spectrometry (Electron Ionization).

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding a molecule at the electronic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (electron density, orbital energies) and predict the reactivity of molecules. A typical DFT study on 5,6-Diaminonicotinic acid would involve optimizing its molecular geometry to find the most stable conformation. From this, various electronic properties such as ionization potential, electron affinity, and chemical hardness could be calculated to predict its kinetic stability and reactivity. While DFT has been applied to various other nicotinic acid derivatives and related compounds, specific calculations detailing these parameters for this compound are not available.

Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate or accept electrons. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions. A small energy gap would suggest higher reactivity. Currently, there are no published studies providing the HOMO-LUMO energy values or the energy gap for this specific compound.

Molecular Docking and Dynamics Simulations

These simulation techniques are vital for understanding how a molecule might interact with biological targets, such as proteins or enzymes.

Ligand-Protein Interactions and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a larger molecule, typically a protein receptor. This simulation would place this compound into the active site of a target protein to predict its binding mode and affinity (often expressed as a binding energy score in kcal/mol). Such a study is essential for drug discovery, yet no molecular docking analyses targeting specific proteins with this compound as the ligand have been reported.

Mechanism of Action Elucidation at the Molecular Level

Following docking, molecular dynamics (MD) simulations can be used to study the physical movements of the atoms and molecules in the ligand-protein complex over time. This provides a detailed view of the stability of the interaction, conformational changes in the protein upon binding, and the key amino acid residues involved. This level of analysis is critical for elucidating a compound's mechanism of action at a molecular level. Research detailing MD simulations for the this compound complex is currently absent from the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively. To build a QSAR model for derivatives of this compound, one would need a dataset of related compounds with measured biological activity against a specific target. The models are then developed using calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties). No QSAR or QSPR studies focused on this compound or its analogues were identified.

Prediction of Biological Activity based on Molecular Descriptors

The biological activity of a compound is intrinsically linked to its molecular structure. By calculating various molecular descriptors, it is possible to develop quantitative structure-activity relationship (QSAR) models that correlate these descriptors with specific biological activities. researchgate.netnih.gov These models are essential in medicinal chemistry for optimizing lead compounds and predicting the efficacy of new molecules. researchgate.net

For this compound, a range of descriptors can be calculated to build such predictive models. These descriptors fall into several categories, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies). The versatility of the nicotinic acid scaffold allows for extensive chemical modifications, which can be guided by these computational predictions to enhance efficacy and target specificity. nih.gov

Table 1: Illustrative Molecular Descriptors for this compound for a Hypothetical QSAR Study This table presents a hypothetical set of molecular descriptors that would be calculated for this compound in a QSAR study. The values are for illustrative purposes to demonstrate the concept.

Descriptor CategoryDescriptor NameHypothetical ValuePotential Biological Correlation
Constitutional Molecular Weight153.14 g/mol Influences absorption and distribution.
Topological Topological Polar Surface Area (TPSA)112.5 ŲCorrelates with membrane permeability and oral bioavailability.
Electronic Dipole Moment4.5 DAffects binding affinity to polar targets.
Quantum-Chemical HOMO Energy-5.8 eVRelates to the molecule's ability to donate electrons in a reaction.
Quantum-Chemical LUMO Energy-1.2 eVRelates to the molecule's ability to accept electrons.
Physicochemical LogP (octanol-water partition coefficient)-0.5Indicates the lipophilicity of the molecule, affecting its solubility and membrane passage.

In a typical QSAR study, the variation in these descriptors across a library of nicotinic acid derivatives would be statistically analyzed to build a predictive model. For example, a model might reveal that lower LogP values and higher TPSA are correlated with increased inhibitory activity against a particular enzyme. Such insights are invaluable for the rational design of new, more potent analogs. acs.org

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

Before a compound can be considered a viable drug candidate, its pharmacokinetic and safety profiles must be thoroughly evaluated. In silico ADMET prediction plays a critical role in the early stages of drug discovery by identifying potential liabilities, thereby reducing the likelihood of late-stage failures. creative-biolabs.comfiveable.me These computational models assess how a molecule is likely to be absorbed, distributed, metabolized, and excreted by the body, as well as its potential for toxicity. nih.govplos.org

For this compound, a comprehensive ADMET profile would be generated using various predictive models. These models are often built from large datasets of experimental results for diverse chemical structures. simulations-plus.com The predictions provide crucial information on properties such as oral bioavailability, blood-brain barrier penetration, interaction with metabolic enzymes like cytochrome P450s, and potential for toxic effects. nih.gov

While a specific, experimentally validated ADMET profile for this compound is not publicly available, a typical in silico prediction would generate data similar to that presented in the table below.

Table 2: Illustrative In Silico ADMET Profile for this compound This table presents a hypothetical ADMET profile for this compound to illustrate the types of parameters evaluated. These are predicted values and not experimental results.

ADMET ParameterPredicted PropertySignificance in Drug Development
Absorption Human Intestinal AbsorptionHigh
Caco-2 PermeabilityModerate
Distribution Blood-Brain Barrier (BBB) PenetrationLow
Plasma Protein BindingModerate
Metabolism CYP2D6 InhibitorNo
CYP3A4 InhibitorNo
Excretion Total ClearanceModerate
Toxicity AMES MutagenicityNon-mutagenic
hERG InhibitionLow risk

The results from such an in silico analysis would guide further development. For example, if a high potential for metabolism by a specific CYP enzyme were predicted, medicinal chemists could modify the structure of this compound to block that metabolic pathway, potentially improving the compound's half-life and bioavailability.

Future Directions and Emerging Research Avenues for 5,6 Diaminonicotinic Acid

The heterocyclic compound 5,6-Diaminonicotinic acid, a derivative of nicotinic acid (Vitamin B3), presents a unique scaffold with multiple functional groups that hold significant potential for future research and application. Its structure, featuring a pyridine (B92270) ring with two amino groups and a carboxylic acid group, offers versatile opportunities for chemical modification and integration into advanced scientific fields. While direct research on this specific molecule is nascent, its structural components suggest promising future directions in sustainable chemistry, medicinal chemistry, material science, and computational drug discovery.

Q & A

Q. What advanced techniques validate the compound’s role in epigenetic modulation (e.g., chromatin remodeling in cancer)?

  • Methodological Answer :
  • ChIP-seq : Assess histone modification changes (e.g., H3K27ac) in PDAC cells post-treatment.
  • RNA-seq : Correlate chromatin changes with transcriptomic profiles to identify downstream targets.
  • Metabolomic Profiling : Link 6PGD inhibition to TCA cycle disruptions using GC-MS .

Tables of Key Findings

Biological Activity Experimental Model Key Result Reference
Antimicrobial (MIC)E. coli, S. aureusMIC = 8–16 µg/mL
Antitumor (Apoptosis)Pancreatic adenocarcinoma50% viability reduction at 10 µM
6PGD Inhibition (IC₅₀)Recombinant human 6PGDIC₅₀ = 2.3 µM
Synthetic Yield Optimization Condition Yield Purity
SnCl₂/HCl reduction0°C → 100°C, argon, 75 min78%>95%
Ammonia substitutionEthanol, 100°C, 12 h65%90%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.